molecular formula C27H41NO4 B1684264 Yibeissine CAS No. 143502-51-6

Yibeissine

Cat. No.: B1684264
CAS No.: 143502-51-6
M. Wt: 443.6 g/mol
InChI Key: NURPXYQPDMVKOY-RUKZUWONSA-N
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Description

Yibeissine is a natural steroidal alkaloid isolated from the bulb of Fritillaria pallioiflora Schren. It is known for its biological activity and is primarily used in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yibeissine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents like DMSO (dimethyl sulfoxide) to dissolve the compound from the plant material .

Industrial Production Methods

There is limited information on the industrial production methods of this compound. It is mainly produced in small quantities for research purposes and is not widely manufactured on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Yibeissine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives .

Scientific Research Applications

Yibeissine has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of steroidal alkaloids.

    Biology: It is used to study its effects on cell viability and proliferation.

    Medicine: It has shown potential in the treatment of non-small cell lung cancer (NSCLC) by inhibiting cell growth and inducing apoptosis.

    Industry: It is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Yibeissine is similar to other steroidal alkaloids such as verticine, verticinone, zhebeirine, ebeiedinone, and peimisine. it is unique in its specific molecular structure and its potent inhibitory effects on non-small cell lung cancer cells .

List of Similar Compounds

  • Verticine
  • Verticinone
  • Zhebeirine
  • Ebeiedinone
  • Peimisine

Properties

IUPAC Name

(3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURPXYQPDMVKOY-RUKZUWONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5C(C4=C3C)O)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5[C@H](C4=C3C)O)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931918
Record name 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143502-51-6
Record name Yibeissine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143502516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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